molecular formula C10H11BrF3N3 B7940852 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine

5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine

Cat. No.: B7940852
M. Wt: 310.11 g/mol
InChI Key: ALPUZZGIUUCHRW-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a 4-trifluoromethylpiperidin-1-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a bromine atom is introduced to the pyrimidine ring. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed depend on the specific reactions and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine is unique due to the presence of both a bromine atom and a trifluoromethylpiperidinyl group. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity .

Properties

IUPAC Name

5-bromo-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3N3/c11-8-5-15-9(16-6-8)17-3-1-7(2-4-17)10(12,13)14/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPUZZGIUUCHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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